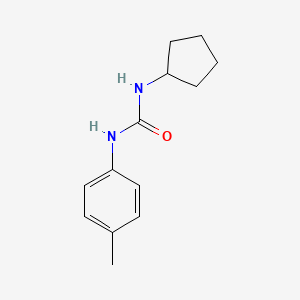![molecular formula C25H18ClN3O4S B4607130 3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA](/img/structure/B4607130.png)
3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Descripción general
Descripción
3-[2-(3-Chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a complex organic compound with a unique structure that combines various functional groups, including a benzoxazole ring, a benzofuran ring, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(3-methyl-1-benzofuran-2-carbonyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 3-chloro-4-methoxyaniline with salicylic acid under acidic conditions.
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by cyclization of 3-methylphenol with a suitable aldehyde in the presence of an acid catalyst.
Coupling of Benzoxazole and Benzofuran Rings: The benzoxazole and benzofuran intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired product.
Introduction of the Thiourea Moiety: The final step involves the reaction of the coupled product with thiourea under basic conditions to introduce the thiourea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to industrial-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3-Chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(3-methyl-1-benzofuran-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
3-[2-(3-Chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(3-methyl-1-benzofuran-2-carbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-Chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(3-methyl-1-benzofuran-2-carbonyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways involved in cancer cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-(3-Chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(3-methyl-1-benzofuran-2-carbonyl)urea: Similar structure but with a urea moiety instead of thiourea.
3-[2-(3-Chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(3-methyl-1-benzofuran-2-carbonyl)amide: Similar structure but with an amide moiety instead of thiourea.
Uniqueness
The uniqueness of 3-[2-(3-Chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(3-methyl-1-benzofuran-2-carbonyl)thiourea lies in its combination of functional groups, which confer specific electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial.
Propiedades
IUPAC Name |
N-[[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4S/c1-13-16-5-3-4-6-19(16)32-22(13)23(30)29-25(34)27-15-8-10-21-18(12-15)28-24(33-21)14-7-9-20(31-2)17(26)11-14/h3-12H,1-2H3,(H2,27,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNDMDCCKMRVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-(4-ethoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4607051.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B4607056.png)

![2,2'-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid)](/img/structure/B4607070.png)
![3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4607073.png)
![8-({5-[(3,4-dichlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methoxy)quinoline](/img/structure/B4607079.png)



![5-Methoxy-2-[3-methyl-4-(1-phenylpyrazol-4-yl)oxy-1,2-oxazol-5-yl]phenol](/img/structure/B4607112.png)



![5-{[(4-fluorobenzyl)thio]methyl}-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4607135.png)
